
3-Thiophenecarbonitrile
Overview
Description
3-Thiophenecarbonitrile is an organic compound with the molecular formula C₅H₃NS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. This compound is known for its applications in various fields, including material science, medicinal chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Thiophenecarbonitrile can be synthesized through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires mild conditions and can produce aminothiophene derivatives .
Another method involves the reaction of propionaldehyde, sulfur, and malononitrile to form the thiophene ring system. The resulting compound, 2-amino-5-methylthiophene-3-carbonitrile, can then be further reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to yield 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .
Industrial Production Methods
Industrial production of thiophene-3-carbonitrile often involves large-scale synthesis using optimized versions of the aforementioned methods. The Gewald reaction, due to its efficiency and mild conditions, is particularly favored in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aminothiophene derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Research
Intermediate in Drug Synthesis:
3-Thiophenecarbonitrile serves as a crucial intermediate in the synthesis of the atypical antipsychotic drug olanzapine. The synthesis involves a multi-step organic reaction starting with a Gewald reaction that forms the thiophene ring, followed by reactions with nitrophenyl compounds to yield the final product .
Polymorphism Studies:
The compound has been extensively studied for its polymorphic nature, exhibiting at least thirteen distinct crystalline forms. This polymorphism is not only relevant for understanding the compound's physical properties but also plays a critical role in drug formulation and stability . The ability to crystallize into different forms affects solubility and bioavailability, making it an essential factor in pharmaceutical development.
Material Science
Piezochromic Properties:
this compound exhibits piezochromic behavior, where its crystalline forms change color under pressure. This characteristic is valuable for developing pressure sensors and other applications where monitoring physical changes is crucial . The transformation from yellow to red at high pressures demonstrates potential uses in smart materials that respond to environmental stimuli.
Computational Modeling:
The diverse polymorphic forms of this compound have made it a benchmark for testing computational models of crystallization and molecular dynamics. Its thermodynamic properties are well-characterized, providing insights into crystal growth mechanisms and phase transitions .
Chemical Synthesis
Reactivity and Synthesis Techniques:
The compound's reactivity is attributed to its functional groups, allowing for various chemical transformations. It can undergo nucleophilic substitutions and other reactions typical of nitriles and amines. The synthesis methods often require precise control over reaction conditions to ensure the desired polymorph is obtained .
Case Study 1: Polymorphism and Drug Development
A study highlighted the significance of this compound's polymorphism in drug development processes. Researchers demonstrated that different polymorphs could significantly affect the dissolution rates of olanzapine, impacting its therapeutic efficacy. The study emphasized the need for thorough characterization of all polymorphic forms during drug formulation .
Case Study 2: Piezochromic Applications
In another investigation, the piezochromic properties of this compound were explored for potential applications in pressure-sensitive devices. The study found that the color change could be reliably measured under varying pressures, suggesting applications in safety devices and environmental monitoring systems .
Mechanism of Action
The mechanism of action of thiophene-3-carbonitrile and its derivatives often involves interaction with specific molecular targets and pathways. For example, thiophene-based compounds can inhibit enzymes or block ion channels, leading to their therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Another thiophene derivative with a nitrile group at the 2-position.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: A derivative used as an intermediate in drug synthesis.
Uniqueness
3-Thiophenecarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized materials and pharmaceuticals .
Biological Activity
3-Thiophenecarbonitrile, also known as thiophene-3-carbonitrile, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
The biological activity of this compound is largely dependent on the derivatives formed from it. These derivatives have been shown to exhibit various mechanisms of action, including:
- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial properties against bacteria and fungi. For example, modifications at the 2-position of the thiophene ring enhance antifungal activity against Candida species .
- Anticancer Activity : Certain derivatives have shown antiproliferative effects against cancer cell lines, including those from colon and lung cancers. The presence of specific substituents can modulate these effects, making it a promising scaffold in cancer therapy .
- Anti-inflammatory Effects : Compounds derived from thiophene-3-carbonitrile have been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, showing comparable efficacy in reducing inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be significantly influenced by their structural modifications. Key findings include:
- Substituent Effects : The introduction of aryl or heteroaryl groups at the 2-position enhances antifungal and anticancer properties. Cycloalkyl substitutions can also influence these activities positively .
- Formation of Schiff Bases : Reaction with aldehydes to form Schiff bases allows for fine-tuning of pharmacological profiles, potentially leading to enhanced biological activities.
Therapeutic Applications
Research indicates that this compound derivatives hold promise for various therapeutic applications:
- Antifungal Agents : Effective against multiple fungal pathogens.
- Anticancer Agents : Showing potential against various cancer cell lines.
- Anti-inflammatory Agents : Comparable to traditional NSAIDs.
- Anticonvulsant Agents : Some derivatives have been explored for their potential in treating seizures .
Case Studies
- Antifungal Activity Study : A study evaluated the antifungal efficacy of 2-substituted amino-4,5-dialkyl-thiophene-3-carbonitrile derivatives. Results indicated that specific structural modifications were crucial for enhancing antifungal activity against Candida species .
- Anticancer Research : Another investigation focused on the antiproliferative effects of thiophene derivatives on colon cancer cell lines. The study highlighted that certain substitutions significantly inhibited cell growth, suggesting a pathway for developing new anticancer drugs.
Safety and Toxicology
While this compound shows promising biological activities, safety assessments indicate that it can be toxic if ingested or inhaled. Proper handling and safety protocols are essential when working with this compound in research settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Thiophenecarbonitrile derivatives, and what factors influence reaction yields?
- Methodological Answer : Derivatives like 2-amino-3-acyl-tetrahydrobenzothiophenes are synthesized via refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with aromatic aldehydes in DMF using ZnCl₂ as a catalyst. Yields (e.g., 77–78%) depend on reaction time, solvent purity, and catalyst loading. Characterization involves IR (to confirm C≡N, C=O peaks), NMR (for structural elucidation), and HPLC purification with MeCN:H₂O gradients .
Q. How should researchers handle this compound given its toxicity profile?
- Methodological Answer : Due to acute toxicity (oral, dermal, inhalation; H302/H312/H332) and irritancy (H315/H319), strict protocols are required:
- Use Type ABEK respirators (EN14387), nitrile gloves, and sealed containers.
- Store in glass bottles at ≤25°C (flash point: 85.56°C) away from ignition sources.
- Emergency measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and ventilate areas .
Advanced Research Questions
Q. How can researchers address contradictions in polymorph identification for this compound derivatives like ROY using PXRD data?
- Methodological Answer :
- Use the VC-xPWDF method to compare experimental PXRD patterns with simulated diffractograms of known polymorphs. This accounts for lattice parameter variations and peak broadening .
- Automated workflows (e.g., robotic crystallization and grinding) improve data consistency by reducing crystallite size heterogeneity, enabling precise unit cell parameter determination (e.g., α-benzimidazole: a = 13.6000(5) Å) .
- Cross-validate with solid-state NMR (SSNMR) to resolve conformational ambiguities, as seen in ROY polymorphs where dihedral angles between phenyl and thiophene rings vary .
Q. What advanced spectroscopic techniques resolve molecular conformations in polymorphic systems like ROY?
- Methodological Answer :
- Multidimensional SSNMR : 2D PASS experiments and spectral editing differentiate ROY polymorphs by analyzing chemical shifts (e.g., methyl/nitro group dynamics) and dipolar couplings. DFT calculations model molecular conformations, such as coplanar angles between aromatic rings .
- High-pressure neutron diffraction : Measures structural responses under compression (up to 9.3 GPa), revealing lattice energy changes and intermolecular interactions in metastable polymorphs .
Q. What experimental strategies isolate metastable polymorphs of this compound derivatives missed by solvent-based crystallization?
- Methodological Answer :
- Melt-recrystallization : Heat ROY above its melting point (82°C/10 mmHg) and cool rapidly to form metastable Y04, which transforms into denser YT04 upon annealing .
- Acoustic levitation : Control nucleation in solvent-free droplets by tuning temperature and humidity, bypassing solvent-induced biases .
- Epitaxial growth : Use single-crystal substrates (e.g., pimelic acid) to selectively nucleate metastable polymorphs (e.g., YN form of ROY) .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
thiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS/c6-3-5-1-2-7-4-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXCEVHRIVLFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167707 | |
Record name | Thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-09-4 | |
Record name | 3-Thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.